![molecular formula C14H18N2O4S B2715165 Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate CAS No. 1246203-64-4](/img/structure/B2715165.png)
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate
Overview
Description
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1246203-64-4 . It has a molecular weight of 310.37 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl 4-(vinylsulfonyl)piperazine-1-carboxylate . The InChI code for this compound is 1S/C14H18N2O4S/c1-2-21(18,19)16-10-8-15(9-11-16)14(17)20-12-13-6-4-3-5-7-13/h2-7H,1,8-12H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.37 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications
Enzymatic Metabolism in Drug Development
Research into the metabolism of novel antidepressants has unveiled the critical role of various enzymes, including Cytochrome P450 and others, in the oxidative metabolism of drugs. Such studies help in understanding the metabolic pathways of potential pharmaceutical compounds, impacting their design and development for therapeutic uses (Hvenegaard et al., 2012).
Antimicrobial Activity
Novel 1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the discovery of new antimicrobial agents, which is crucial in the fight against resistant strains of microorganisms (Bektaş et al., 2007).
Chemical Synthesis and Analysis
The development of chemically removable derivatization reagents for liquid chromatography highlights the importance of chemical synthesis techniques in enhancing analytical methods for compound detection and quantification (Wu et al., 1997).
Antioxidant and Enzyme Inhibition
Compounds incorporating triazine structural motifs have been shown to possess antioxidant properties and enzyme inhibitory activity, relevant in the treatment of diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Drug Design and Bioavailability
Efforts to improve bioavailability in drug design, such as modifying structural features to prevent rapid metabolic cleavage, are crucial for the development of effective therapeutics (Tangallapally et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
properties
IUPAC Name |
benzyl 4-ethenylsulfonylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-2-21(18,19)16-10-8-15(9-11-16)14(17)20-12-13-6-4-3-5-7-13/h2-7H,1,8-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJZXMHRNWSRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate | |
CAS RN |
1246203-64-4 | |
Record name | benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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